molecular formula C25H23ClN2O3 B608040 GSK1324726A

GSK1324726A

货号: B608040
分子量: 434.9 g/mol
InChI 键: FAWSUKOIROHXAP-NPMXOYFQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: I-BET726 的合成涉及创建四氢喹啉结构。该过程通常包括:

工业生产方法: I-BET726 的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和效率进行了优化,通常涉及自动化合成和高通量纯化方法,以满足研究和临床应用的需求 .

化学反应分析

Key Reaction Conditions:

StepReagents/ConditionsProductYield
CyclizationPPA, 110°C50 29%
Reductive aminationTiCl₄, NaBH₄10/11 15%

Suzuki Coupling for 6-Position Functionalization

The 6-bromo-THQ intermediate (56 ) undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse substituents (e.g., phenyl, methoxyphenyl). For example:

  • Reaction of 56 with phenylboronic acid yields 16 (R₆ = H), which shows high ApoA1 activation (EC₅₀ = 0.03 µM) .

  • Electron-withdrawing groups (e.g., CF₃ in 34 ) reduce potency, while electron-donating groups (e.g., OMe in 21 ) enhance activity .

Representative Examples:

CompoundR₆ SubstituentApoA1 EC₅₀ (µM)BRD4 IC₅₀ (µM)
16 H0.030.041
21 4-OMe0.020.031
34 4-CF₃0.060.053

Reductive Amination for 4-Position Modification

The 4-position of the THQ core is functionalized via reductive amination with substituted anilines. For example:

  • Reaction of 55 (deprotected formamide intermediate) with 4-methoxyaniline and NaBH(OAc)₃ yields 21 (EC₅₀ = 0.02 µM) .

  • Stereochemistry at the 2- and 4-positions (cis vs. trans) significantly impacts activity, with cis isomers showing >10-fold higher potency .

Stereochemical Optimization

The THQ 2-methyl group is essential for activity. Removal (e.g., 45 ) reduces potency by 5–10 fold in both ApoA1 and BET assays . Enantiomerically pure compounds (e.g., 47 , this compound) are synthesized via chiral resolution or asymmetric catalysis, achieving IC₅₀ values of 22–41 nM against BRD2/3/4 .

Enantiomer Comparison:

CompoundBRD4 IC₅₀ (µM)Selectivity (vs. BRD2/3)
46 (R-enantiomer)0.0221.5–2.5 fold
47 (S-enantiomer)0.0191.8–3.0 fold

Critical Step Yields:

IntermediateYield
63 43%
65 56%
67 67%

Stability and Reactivity Considerations

  • Early dihydroquinazolinone analogs (e.g., 12 ) undergo oxidative degradation to iminium intermediates, leading to unexpected products like 13 .

  • Aromatization of unstable intermediates (e.g., conversion of 26 to 28 ) improves stability without compromising potency .

作用机制

I-BET726 通过抑制 BET 蛋白(特别是 BRD4)发挥作用。BET 蛋白是表观遗传阅读器,可识别组蛋白上乙酰化的赖氨酸,从而调节参与细胞生长和肿瘤发生的基因的表达。 通过抑制 BRD4,I-BET726 会破坏关键致癌基因(如 MYCN 和 BCL2)的转录,从而导致细胞增殖减少和细胞凋亡增加 .

类似化合物:

I-BET726 的独特之处: I-BET726 因其对 BET 蛋白(特别是 BRD4)的高选择性和效力而脱颖而出。 与其他 BET 抑制剂(如 JQ1、CPI203 和 AZD5153)相比,它在抑制癌细胞生长方面显示出优异的功效 .

相似化合物的比较

Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .

生物活性

GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.

Key Research Findings

  • Antiproliferative Effects :
    • This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .
    • In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .
  • Induction of Apoptosis :
    • Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .
    • Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .
  • Therapeutic Potential :
    • The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .
    • In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in neuroblastoma cell lines
Apoptosis InductionInduces caspase activation
Inhibition of PAI-1Dose-dependent reduction in hepatic mRNA levels
Cytokine SuppressionReduces inflammatory responses

Case Studies

  • Neuroblastoma Model :
    A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers .
  • Septic Shock Model :
    In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .

属性

IUPAC Name

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSUKOIROHXAP-NPMXOYFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。